molecular formula C16H13NO3S B2522202 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate CAS No. 953179-01-6

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate

Cat. No.: B2522202
CAS No.: 953179-01-6
M. Wt: 299.34
InChI Key: KRQWRIPSEDLZOT-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate is a synthetic chemical derivative based on the 5-(thiophen-2-yl)isoxazole scaffold, a structure recognized for its potential in anticancer therapeutic development . Recent studies on analogs highlight that the 5-(thiophen-2-yl)isoxazole core, particularly when substituted with specific aromatic and fluorinated groups, demonstrates potent and selective cytotoxicity against human breast cancer cell lines, such as MCF-7 (ERα-positive) . The structure-activity relationship (SAR) of these compounds indicates that the unsubstituted thiophene ring at the 5th position of the isoxazole is crucial for optimal activity, suggesting a key role for this moiety in target interaction . The primary research value of this chemical class lies in its ability to induce apoptotic cell death and inhibit the Estrogen Receptor alpha (ERα), a nuclear hormone receptor that plays a critical role in the pathogenesis of approximately 70-75% of breast cancers . In silico studies of closely related molecules suggest they fit into the hydrophobic ligand-binding domain of ERα, potentially disrupting its transcriptional activity . Beyond oncology, the isoxazole-thiophene hybrid structure is of significant interest in medicinal chemistry for exploring a range of biological activities, including immunoregulatory functions, as isoxazole derivatives are known to modulate various immune responses . This compound is presented as a valuable chemical tool for researchers investigating new pathways in cancer biology and developing novel targeted therapies.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(9-12-5-2-1-3-6-12)19-11-13-10-14(20-17-13)15-7-4-8-21-15/h1-8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQWRIPSEDLZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate typically involves the formation of the thiophene and isoxazole rings followed by their coupling with the phenylacetate group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . Isoxazole derivatives can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes .

Industrial Production Methods: Industrial production of such compounds often involves optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Isoxazoline derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and isoxazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Thiazol-5-ylmethyl Carbamates (Pharmacopeial Forum PF 43(1))

Several thiazol-5-ylmethyl carbamates are documented in Pharmacopeial Forum entries (Evidences 6–8). These compounds share a thiazole ring (a sulfur- and nitrogen-containing heterocycle) but differ in substituents and appended groups. For example:

  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (): Features a thiazole core with a hydroxy-substituted hexane backbone and ureido groups.
  • Thiazol-5-ylmethyl (2S,3S,5S)-(5-isobutoxycarbonylamino)-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (): Includes an isobutoxycarbonylamino group, enhancing lipophilicity compared to ethoxy derivatives.

Key Differences :

  • Heterocyclic Core : The target compound’s isoxazole-thiophene system may exhibit distinct electronic properties compared to thiazole derivatives due to differences in heteroatom composition (O/N vs. S/N).

Benzoxazole and Thiazolidin Derivatives ()

A synthetic route for 2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl)-N(4-oxo-3-phenyl thiazolidin-2-ylidene)acetohydrazide is described (). While structurally distinct, this compound shares features such as:

  • A benzoxazole core (fused benzene-oxazole).
  • A thiazolidin ring (saturated thiazole with a ketone group).

Comparison Insights :

  • Synthetic Methodology: The use of ethanol for recrystallization () suggests moderate polarity, a property likely shared with the target compound due to its ester and aromatic groups.
  • Bioactivity Potential: Thiazolidin derivatives are associated with antimicrobial and anti-inflammatory activity, hinting at possible applications for the target compound if similar pathways are explored .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula* Heterocyclic Core Key Substituents Potential Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate C₁₆H₁₃NO₃S Isoxazole + Thiophene Phenylacetate ester Hypothetical enzyme modulation
Thiazol-5-ylmethyl carbamate derivatives (–8) ~C₃₀H₃₈N₄O₆S (varies) Thiazole Ureido, hydroxy, carbamate Pharmaceutical intermediates
2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl)-N(4-oxo-3-phenyl thiazolidin-... C₁₉H₁₅N₇O₂S₂ Benzoxazole + Thiazolidin Tetrazole, acetohydrazide Antimicrobial agents

*Molecular formulas estimated based on structural descriptions.

Research Findings and Limitations

  • Pharmacological Data Gap : The evidence lacks explicit bioactivity or pharmacokinetic data for the target compound. Comparisons are inferred from structural analogs in Pharmacopeial entries (Evidences 6–8), which are likely drug intermediates.
  • Synthetic Challenges : The synthesis of isoxazole-thiophene systems may require specialized coupling reactions, contrasting with the carbamate-forming routes described for thiazole derivatives.

Biological Activity

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H13NO3SC_{16}H_{13}NO_3S with a molecular weight of 299.3 g/mol. The structure includes an isoxazole ring substituted with a thiophene moiety and an ester functional group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, various isoxazole derivatives have been screened for their antibacterial activity, showing moderate to excellent efficacy against several bacterial strains. While specific data on this compound remains limited, its structural similarities to other active compounds suggest potential antimicrobial effects.

Antitumor Activity

Compounds containing isoxazole rings have been reported as potential inhibitors of cancer cell proliferation. A related study demonstrated that certain thiophene-containing compounds exhibited anti-tumor activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR, which are critical in cancer cell survival and proliferation.

CompoundCell LineIC50 (µM)Mechanism
Example AA5490.20 ± 0.05PI3K/mTOR inhibition
Example BMCF-71.25 ± 0.11Apoptosis induction
Example CHeLa1.03 ± 0.24Cell cycle arrest

Anti-inflammatory Effects

Some studies suggest that isoxazole derivatives can modulate inflammatory responses. Compounds similar to this compound may interact with inflammatory pathways, potentially reducing cytokine release and promoting anti-inflammatory effects.

Case Studies and Research Findings

  • Synthesis and Evaluation : In a recent synthesis study, various isoxazole derivatives were prepared and evaluated for their biological activities. The findings indicated that modifications on the thiophene ring significantly impacted the compound's efficacy against microbial strains.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of similar compounds in vivo. These studies often reveal insights into pharmacokinetics and bioavailability, critical for understanding how this compound might perform in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Isoxazole Ring Formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., thiophene derivatives) under reflux conditions in solvents like ethanol or acetonitrile .

Esterification/Coupling : The isoxazole intermediate is coupled with 2-phenylacetyl chloride or activated esters using coupling agents (e.g., DCC/DMAP) in anhydrous conditions .

  • Optimization : Reaction parameters like temperature (40–80°C), solvent polarity, and catalyst loading are systematically varied. For example, refluxing in ethanol with sodium acetate improves yield and purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : A combination of analytical techniques is used:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, isoxazole C-3 at ~160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 342.08) .
  • X-ray Crystallography : Optional for absolute configuration determination .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Replicate assays (e.g., IC50_{50} measurements in cancer cell lines) are conducted to validate potency variations .
  • Target Specificity Profiling : Use kinase/GPCR panels to identify off-target effects that may explain inconsistent bioactivity .
  • Metabolite Analysis : LC-MS/MS identifies active/inactive metabolites that alter observed effects .

Q. How do electronic effects of substituents (e.g., thiophene vs. phenyl groups) influence the compound's reactivity in further derivatization?

  • Methodological Answer :

  • Computational Modeling : DFT calculations predict electron density distribution; the thiophene’s electron-rich nature enhances electrophilic substitution at the 5-position of the isoxazole .
  • Experimental Validation : Compare reaction rates in halogenation (e.g., NBS in CCl4_4) for thiophene-containing vs. phenyl analogs .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound at varying pH (1–13) and temperatures (25–60°C) to assess ester stability. Use HPLC to quantify degradation products .
  • Photolysis Experiments : Expose to UV light (254 nm) in aqueous/organic solvents; monitor via UV-Vis spectroscopy and MS for byproducts .

Methodological Resources

  • Synthesis Protocols : Multi-step procedures from , and 8.
  • Analytical Workflows : NMR/MS parameters in , and 16.
  • Biological Assays : Preclinical models and risk assessment frameworks from and .

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